molecular formula C5H9NS B1630271 4-Cyano-1-butanethiol CAS No. 1053658-37-9

4-Cyano-1-butanethiol

Cat. No.: B1630271
CAS No.: 1053658-37-9
M. Wt: 115.2 g/mol
InChI Key: PABCJNLBWRWMLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-1-butanethiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows:

Cl-(CH2)3-CN+NaHSHS-(CH2)3-CN+NaCl\text{Cl-(CH}_2\text{)}_3\text{-CN} + \text{NaHS} \rightarrow \text{HS-(CH}_2\text{)}_3\text{-CN} + \text{NaCl} Cl-(CH2​)3​-CN+NaHS→HS-(CH2​)3​-CN+NaCl

This method typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-butanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

4-Cyano-1-butanethiol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Cyano-1-butanethiol involves its functional groups. The thiol group can form covalent bonds with metal ions or other electrophilic centers, making it useful in catalysis and enzyme inhibition. The cyano group can participate in various nucleophilic addition reactions, contributing to its versatility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1-butanethiol’s combination of a cyano and thiol group provides unique reactivity, making it valuable in both synthetic and industrial applications. Its ability to form self-assembled monolayers (SAMs) further distinguishes it from similar compounds .

Properties

IUPAC Name

5-sulfanylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c6-4-2-1-3-5-7/h7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABCJNLBWRWMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621840
Record name 5-Sulfanylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-37-9
Record name 5-Sulfanylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1053658-37-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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